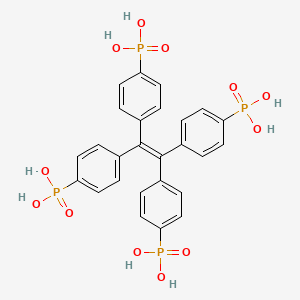
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid is a complex organic compound characterized by the presence of multiple phosphonic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the tris(4-phosphonophenyl)vinyl intermediate, which is then reacted with a phenylphosphonic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce corresponding alcohols or amines .
科学的研究の応用
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
作用機序
The mechanism of action of (4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions, proteins, and other biomolecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating the formation of complex structures and enhancing its functionality in different applications.
類似化合物との比較
Similar Compounds
(4-(1,2,2-Tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid: Known for its multiple phosphonic acid groups and versatile applications.
(4-(1,2,2-Tris(4-carboxyphenyl)vinyl)phenyl)phosphonic acid: Similar structure but with carboxylic acid groups instead of phosphonic acid groups.
(4-(1,2,2-Tris(4-sulfonylphenyl)vinyl)phenyl)phosphonic acid: Contains sulfonyl groups, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its multiple phosphonic acid groups, which provide strong binding affinity to various targets and enhance its functionality in diverse applications. This makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C26H24O12P4 |
|---|---|
分子量 |
652.4 g/mol |
IUPAC名 |
[4-[1,2,2-tris(4-phosphonophenyl)ethenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C26H24O12P4/c27-39(28,29)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40(30,31)32)26(19-5-13-23(14-6-19)41(33,34)35)20-7-15-24(16-8-20)42(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38) |
InChIキー |
VQOIGCIVJVDWHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
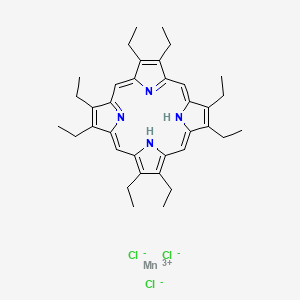
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
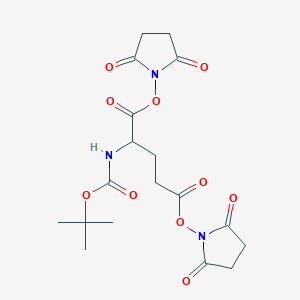
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
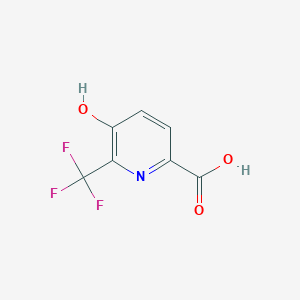
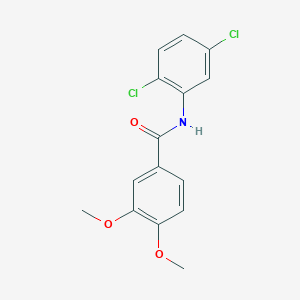
![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)
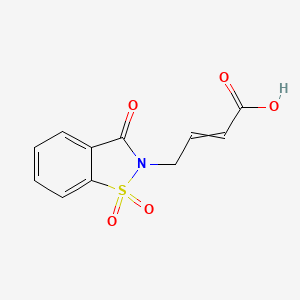
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)
